molecular formula C9H5F3IN B13135591 5-Iodo-2-(trifluoromethyl)-1H-indole

5-Iodo-2-(trifluoromethyl)-1H-indole

Cat. No.: B13135591
M. Wt: 311.04 g/mol
InChI Key: CZKJUYIXWLEURO-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the iodination of 2-(trifluoromethyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(trifluoromethyl)-1H-indole .

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)-1H-indole is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-trifluoromethyl-pyridine
  • 5-Chloro-2-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

5-Iodo-2-(trifluoromethyl)-1H-indole is unique due to its indole structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H

InChI Key

CZKJUYIXWLEURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(N2)C(F)(F)F

Origin of Product

United States

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